molecular formula C19H24N2OS B160161 (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea CAS No. 135252-10-7

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

Cat. No.: B160161
CAS No.: 135252-10-7
M. Wt: 328.5 g/mol
InChI Key: RBDFBEPKVUICAS-UHFFFAOYSA-N
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Description

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is an organic compound with the molecular formula C19H24N2OS. It is known for its applications in various fields, including organic synthesis and as an intermediate in the production of certain pesticides. This compound appears as a grayish-white crystalline solid and is insoluble in water but soluble in organic solvents like xylene .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea can be synthesized through a multi-step process:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and optimized conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea stands out due to its unique combination of phenoxy and diisopropyl groups, which confer specific chemical and biological properties. This makes it particularly effective as an intermediate in pesticide production and as a reagent in organic synthesis .

Properties

IUPAC Name

[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDFBEPKVUICAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226419
Record name N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135252-10-7
Record name N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135252-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

305 g (1 mol) of 4-phenoxy-2,6-diisopropylaniline hydrochloride, 97 g (1.2 mol) of sodium thiocyanate, 10 ml of water and 10 ml of concentrated hydrochloric acid are suspended in 800 ml of o-xylene. The mixture is heated to 90° C. over 6 hours, during which time 2 ml of concentrated hydrochloric acid are added after 3 hours and then after each further hour. Thereafter the reaction mixture is cooled to room temperature and the product is isolated by filtration, washed with water and dried, giving 315 g (96% of theory) of N-(4-phenoxy-2,6-diisopropylphenyl)thiourea in the form of pale grey crystals which melt at 219°-221° C.
Name
4-phenoxy-2,6-diisopropylaniline hydrochloride
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six

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